Phenyloctanoic acid

Description

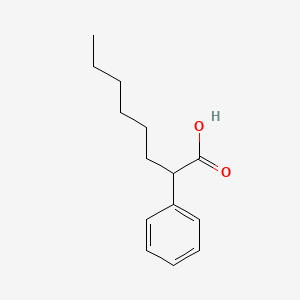

Phenyloctanoic acid, specifically 8-phenyloctanoic acid, is a long-chain phenylalkane carboxylate characterized by an octanoic acid backbone (8 carbons) with a phenyl group substitution. It is studied in environmental and biochemical contexts, particularly in microbial degradation pathways. For instance, Rhodopseudomonas palustris utilizes enzymes like Fcs1 and RPA1766 to metabolize this compound, though with lower catalytic efficiency compared to shorter-chain phenylalkane carboxylates . Its structure imparts unique physicochemical and biological properties, distinguishing it from both unsubstituted fatty acids (e.g., octanoic acid) and other phenyl-substituted derivatives.

Properties

Molecular Formula |

C14H20O2 |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

2-phenyloctanoic acid |

InChI |

InChI=1S/C14H20O2/c1-2-3-4-8-11-13(14(15)16)12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3,(H,15,16) |

InChI Key |

CEUINTRVKVNPRT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Phenyl-Substituted Carboxylic Acids

Key Insights :

- Enzyme affinity decreases with increasing chain length in phenylalkane carboxylates, as seen in Fcs1 kinetics .

- Shorter phenylpropanoic acids (e.g., p-hydroxyphenyllactic acid) exhibit antioxidant properties, unlike phenyloctanoic acid .

Physicochemical Properties

Table 2: LogP and Surface Activity Comparisons

Key Insights :

- The phenyl group increases hydrophobicity compared to unsubstituted octanoic acid.

- In aerosols, octanoic acid enhances Mg enrichment, whereas phenylalanine diminishes it, highlighting substituent-driven surface effects .

Table 3: Health and Environmental Impacts

Key Insights :

- Octanoic acid’s adverse bone effects contrast with this compound’s role in microbial systems .

- Fluorinated analogues (e.g., perfluorooctanoic acid) exhibit persistence and toxicity absent in this compound .

Key Insights :

- Structural modifications (e.g., fluorine or phenyl groups) tailor octanoic acid derivatives for specific industrial or medicinal uses .

Preparation Methods

Reaction Conditions and Catalysts

-

Persulfate Salts in Acidic Media : A Soviet patent (SU91579A1) describes the oxidation of phenylethyl alcohol to phenylacetic acid using persulfate salts (e.g., ammonium or potassium persulfate) in a weakly acidic solution. By analogy, 8-phenyloctanol can be oxidized under similar conditions:

-

Pd/Cu-Catalyzed Aerobic Oxidation : A method from the Royal Society of Chemistry employs PdCl₂ (20 mol%) and CuCl (30 mol%) in dimethyl sulfoxide (DMSO) under oxygen (1 atm) at 120°C. This system selectively oxidizes alcohols to acids without over-oxidation to ketones. For 8-phenyloctanol:

This method achieves >90% conversion for similar substrates.

Table 1: Comparison of Oxidation Methods

| Method | Catalyst System | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Persulfate Salt | (NH₄)₂S₂O₈/H₂SO₄ | H₂O | 30–50°C | 65–75% | |

| Pd/Cu Aerobic Oxidation | PdCl₂/CuCl | DMSO | 120°C | >90% |

Oxidation of 8-Phenyloctanal

Direct oxidation of 8-phenyloctanal bypasses the alcohol intermediate.

Reaction Mechanisms

-

KMnO₄ in Basic Media : Aldehydes are oxidized to carboxylic acids using potassium permanganate (KMnO₄) in aqueous NaOH:

This method is effective but generates MnO₂ as a byproduct, complicating purification.

-

Ag₂O in Ammonia : Silver oxide (Ag₂O) in aqueous ammonia selectively oxidizes aldehydes to acids without over-oxidation.

Table 2: Aldehyde Oxidation Parameters

| Oxidizing Agent | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|

| KMnO₄ | H₂O/NaOH | 80°C | 70–85% | Requires neutralization |

| Ag₂O | NH₃/H₂O | 25°C | 80–90% | Mild conditions |

Microbial Biosynthesis

Pseudomonas putida U, a β-oxidation-deficient mutant, produces 8-phenyloctanoic acid-derived polyhydroxyalkanoates (PHAs) when cultured with 8-phenyloctanoic acid as a carbon source.

Bioprocess Overview

-

Strain Preparation : The fadA gene (encoding 3-ketoacyl-CoA thiolase) is disrupted to block β-oxidation.

-

Fermentation : Cells are cultured in minimal media with 5 mM 8-phenyloctanoic acid.

-

Polymer Extraction : PHAs are extracted using chloroform, and 8-phenyloctanoic acid is isolated via hydrolysis.

Key Findings

-

The process is scalable but requires downstream processing to isolate the free acid.

Hydrolysis of 8-Phenyloctanenitrile

Nitrile hydrolysis is a versatile route to carboxylic acids.

Acidic vs. Basic Hydrolysis

Table 3: Nitrile Hydrolysis Efficiency

| Conditions | Catalyst | Temperature | Yield |

|---|---|---|---|

| H₂SO₄ (70%) | H₂O | Reflux | 75–80% |

| NaOH (20%) | H₂O | 100°C | 85–90% |

Oxidative Degradation of Styrene Derivatives

Styrene-related precursors can be oxidatively degraded to 8-phenyloctanoic acid.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing phenyloctanoic acid with high purity, and how can reproducibility be ensured?

- Methodological Answer :

- Use a two-step esterification-hydrolysis protocol: React phenylacetic acid with octanoyl chloride under anhydrous conditions (e.g., THF solvent, catalytic DMAP) to form the ester intermediate, followed by alkaline hydrolysis (e.g., NaOH, 60°C) to yield this compound .

- Ensure reproducibility by documenting reagent purity (e.g., ≥99% by HPLC), reaction times, and temperature controls. Validate purity via NMR (e.g., absence of ester peaks at δ 4.1–4.3 ppm) and GC-MS (molecular ion at m/z 220.3) .

- Follow journal-specific protocols for reporting synthetic procedures, such as including detailed characterization data for novel compounds and referencing established methods for known derivatives .

Q. How can researchers optimize chromatographic techniques (e.g., HPLC, GC) for quantifying this compound in biological matrices?

- Methodological Answer :

- For HPLC: Use a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% formic acid) at 1.0 mL/min, with UV detection at 254 nm. Calibrate using a 5-point standard curve (1–100 µg/mL) .

- For GC-MS: Derivatize with BSTFA to improve volatility. Monitor fragments at m/z 220 (parent ion) and 105 (phenyl fragment) .

- Validate methods by spiking matrices (e.g., plasma, tissue homogenates) with known concentrations and calculating recovery rates (target: 85–115%) .

Advanced Research Questions

Q. How should discrepancies between in vitro and in vivo efficacy data for this compound be analyzed?

- Methodological Answer :

- Step 1 : Compare experimental conditions (e.g., pH, protein binding in vitro vs. metabolic clearance in vivo). Use physiologically relevant media (e.g., simulated intestinal fluid) for in vitro assays .

- Step 2 : Conduct pharmacokinetic (PK) studies to assess bioavailability. Measure plasma concentrations post-administration and calculate AUC and Cmax .

- Step 3 : Perform metabolite profiling (LC-MS/MS) to identify active/inactive derivatives that may explain efficacy gaps .

- Reference frameworks like FINER (Feasible, Novel, Ethical, Relevant) to refine hypotheses .

Q. What strategies are effective for constructing a physiologically based pharmacokinetic (PBPK) model for this compound?

- Methodological Answer :

- Data Collection : Gather physicochemical properties (logP, pKa), tissue:plasma partition coefficients, and metabolic rates from in vitro assays (e.g., microsomal stability tests) .

- Model Parameterization : Use software like GastroPlus or PK-Sim to integrate data. Prioritize sensitivity analysis for high-impact parameters (e.g., hepatic clearance, renal excretion) .

- Validation : Compare simulated plasma concentration-time profiles with in vivo data. Adjust absorption/distribution parameters if RMSE exceeds 20% .

Q. How can contradictory findings about this compound’s mechanism of action be resolved?

- Methodological Answer :

- Systematic Review : Aggregate data from primary literature using PICOT criteria (Population, Intervention, Comparison, Outcome, Time) to identify confounding variables (e.g., dose ranges, assay endpoints) .

- Mechanistic Studies : Employ CRISPR-mediated gene knockout models to isolate molecular targets (e.g., PPAR-γ vs. COX-2) .

- Meta-Analysis : Use random-effects models to quantify heterogeneity across studies. Report I<sup>2</sup> statistics to assess inconsistency .

Guidance for Data Presentation

- Tables : Include processed data (e.g., IC50 values, pharmacokinetic parameters) in the main text. Raw datasets (e.g., chromatograms, spectral scans) should be archived in supplementary materials .

- Ethical Compliance : Disclose animal/cell line protocols (e.g., IACUC approval) and conflicts of interest (e.g., funding sources) in the "Author Declarations" section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.